molecular formula C22H23Cl2N3O B11480166 1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11480166
M. Wt: 416.3 g/mol
InChI Key: QBHTUAVXKYWRMA-UHFFFAOYSA-N
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Description

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a dichlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions to form the benzimidazole ring.

    Introduction of the Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone derivative under basic conditions to form the final product.

    tert-Butyl Protection: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional carbonyl groups, while substitution reactions may replace the chlorine atoms with other functional groups.

Scientific Research Applications

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its combination of a benzimidazole core, a pyrrolidinone ring, and a dichlorobenzyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H23Cl2N3O

Molecular Weight

416.3 g/mol

IUPAC Name

1-tert-butyl-4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(10-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)11-17(14)24/h4-9,11,15H,10,12-13H2,1-3H3

InChI Key

QBHTUAVXKYWRMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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